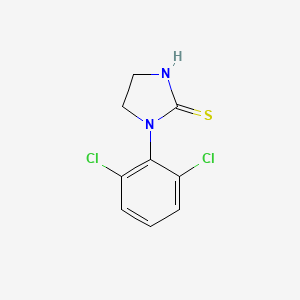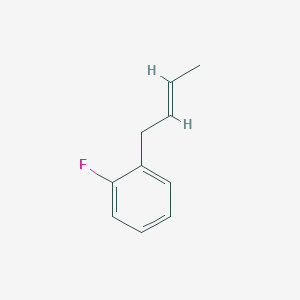
1-Fluoro-2-(2-butenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(2-butenyl)benzene is an organic compound with the molecular formula C10H11F It consists of a benzene ring substituted with a fluoro group and a butenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(2-butenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of specialized reactors and controlled environments to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-2-(2-butenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alkanes or alcohols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used under mild conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(2-butenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-(2-butenyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The fluoro group on the benzene ring activates the ring towards electrophilic attack, facilitating substitution reactions.
Oxidation and Reduction: The compound undergoes redox reactions, altering its chemical structure and properties.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(2-butenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(2-butenyl)benzene: Similar structure but with a chloro group instead of a fluoro group.
1-Bromo-2-(2-butenyl)benzene: Similar structure but with a bromo group instead of a fluoro group.
1-Iodo-2-(2-butenyl)benzene: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness: The presence of the fluoro group in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to its chloro, bromo, and iodo counterparts .
Eigenschaften
Molekularformel |
C10H11F |
|---|---|
Molekulargewicht |
150.19 g/mol |
IUPAC-Name |
1-[(E)-but-2-enyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8H,6H2,1H3/b3-2+ |
InChI-Schlüssel |
NCSYIEJSUDRIMY-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CC1=CC=CC=C1F |
Kanonische SMILES |
CC=CCC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


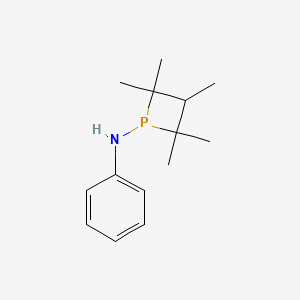
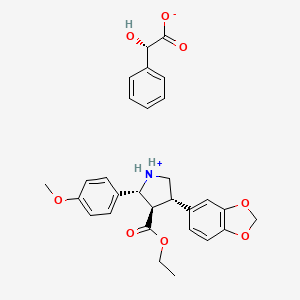
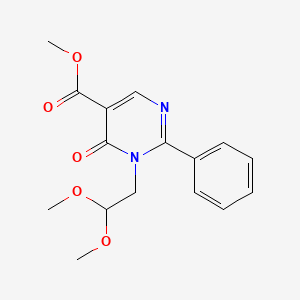
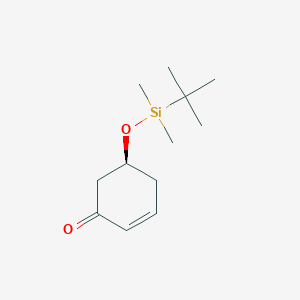
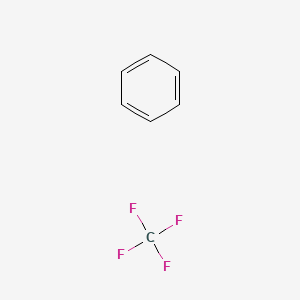
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
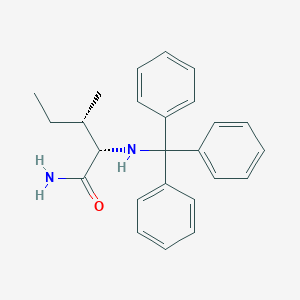

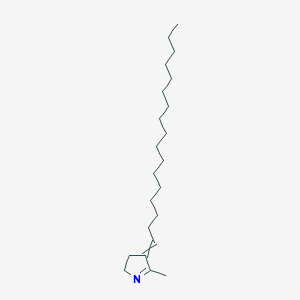
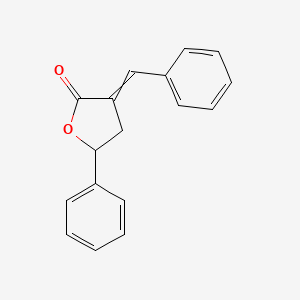
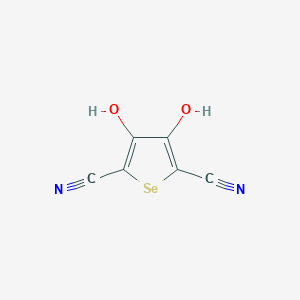
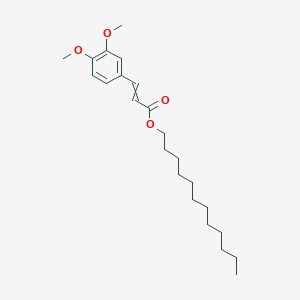
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)
